molecular formula C20H20N6O B10960896 N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10960896
M. Wt: 360.4 g/mol
InChI Key: NIIGJDBIXXELBE-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . This reaction yields a combinatorial library of tetra- and persubstituted pyrazolopyridine derivatives. The process may also include reductive desulfurization, hydrolysis of esters, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the enzyme Pantothenate Synthetase in Mycobacterium tuberculosis, disrupting the bacteria’s metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern, which enhances its stability, reactivity, and potential therapeutic applications. Its unique structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-13-11-16(18-14(2)23-25(3)19(18)21-13)20(27)22-17-9-10-26(24-17)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,22,24,27)

InChI Key

NIIGJDBIXXELBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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